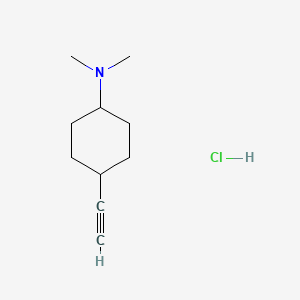

trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride

CAS No.:

Cat. No.: VC18631024

Molecular Formula: C10H18ClN

Molecular Weight: 187.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18ClN |

|---|---|

| Molecular Weight | 187.71 g/mol |

| IUPAC Name | 4-ethynyl-N,N-dimethylcyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H |

| Standard InChI Key | ATQJNIUISLJUJE-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1CCC(CC1)C#C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a cyclohexane ring in the trans configuration, ensuring spatial separation between the ethynyl (-C≡CH) and dimethylamino (-N(CH)) substituents. The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmacological applications . Key identifiers include:

-

IUPAC Name: 4-ethynyl-N,N-dimethylcyclohexan-1-amine hydrochloride

-

SMILES: CN(C)C1CCC(CC1)C#C.Cl

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.71 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

| Stability | Stable under inert conditions |

The lack of reported melting/boiling points underscores its primary use in controlled research environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves enantioselective methods to achieve the trans configuration. A representative route includes:

-

Cyclohexane Functionalization: Starting with trans-4-aminocyclohexanol, the amine is protected (e.g., with phthalimide) .

-

Ethynylation: Sonogashira coupling introduces the ethynyl group using a palladium catalyst .

-

Dimethylation: The amine is methylated using methyl iodide or dimethyl sulfate under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key Challenges

-

Stereochemical Control: Ensuring trans configuration requires chiral catalysts or resolving agents .

-

Purification: Column chromatography or recrystallization is critical to isolate the hydrochloride salt .

Applications in Pharmaceutical Research

CNS Drug Development

The compound’s structural similarity to psychoactive amines (e.g., memantine) suggests potential as a neuromodulator. The ethynyl group enables click chemistry for bioconjugation, facilitating targeted drug delivery systems .

Asymmetric Synthesis

As a chiral building block, it participates in catalytic cycles for producing enantiomerically pure compounds. For example, hydroamination reactions (e.g., with alkenes) leverage its amine group for constructing complex heterocycles .

Reactivity and Mechanistic Insights

Ethynyl Group Reactivity

-

Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form triazoles .

-

Halogenation: Reacts with bromine to form dibromoalkenes, useful in cross-coupling reactions .

Amine Functionality

-

Alkylation: The dimethylamine group undergoes quaternization with alkyl halides, enhancing solubility for ionic liquids .

-

Acid-Base Behavior: Protonation at physiological pH influences bioavailability and receptor binding.

Characterization Techniques

Spectroscopic Analysis

-

NMR: NMR shows cyclohexane ring protons (δ 1.2–2.1 ppm), ethynyl proton (δ 2.5–3.0 ppm), and dimethylamino singlet (δ 2.2 ppm).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 187.71 .

X-Ray Crystallography

Crystal structures reveal chair conformations of the cyclohexane ring and hydrogen-bonding networks in the hydrochloride salt .

Future Research Directions

Pharmacological Profiling

-

In Vivo Studies: Investigate bioavailability, metabolism, and CNS penetration .

-

Target Identification: Screen against neurotransmitter receptors (e.g., NMDA, σ-1) .

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume